molecular formula C16H16ClNO5S2 B7550365 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide

4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide

Cat. No. B7550365
M. Wt: 401.9 g/mol
InChI Key: GJSKFYLVDKMODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound is also known as a potent inhibitor of the enzyme known as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids in the body.

Mechanism of Action

The mechanism of action of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide involves the inhibition of FAAH by binding to its active site. This leads to an increase in the levels of endocannabinoids such as anandamide and 2-AG, which can activate cannabinoid receptors in the body and produce various physiological effects. The compound has been shown to be highly selective for FAAH and does not affect other enzymes involved in endocannabinoid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide are primarily related to its inhibition of FAAH and the subsequent increase in endocannabinoid levels. These effects include analgesia, anti-inflammatory, anxiolytic, and neuroprotective effects. The compound has also been shown to have potential applications in the treatment of various diseases such as pain, inflammation, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide is its high selectivity and potency for FAAH inhibition. This makes it a useful tool for studying the physiological effects of endocannabinoids and their potential therapeutic applications. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide. One potential direction is the development of more potent and selective FAAH inhibitors based on the structure of this compound. Another direction is the investigation of the physiological effects of endocannabinoids and their potential therapeutic applications in various diseases. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored. Finally, more research is needed to understand the long-term effects and safety of FAAH inhibition with this compound and other similar compounds.

Synthesis Methods

The synthesis of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide involves the reaction between 5-chlorothiophene-2-carboxylic acid and 4-(2-hydroxy-5-ethylsulfonylphenyl)-4-oxobutanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

The primary scientific research application of 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide is as a selective and potent inhibitor of FAAH. FAAH is an enzyme that is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body. Inhibition of FAAH leads to an increase in the levels of these endocannabinoids, which can have various physiological effects such as analgesia, anti-inflammatory, and anxiolytic effects. Therefore, 4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide has potential applications in the treatment of various diseases such as pain, inflammation, anxiety, and depression.

properties

IUPAC Name

4-(5-chlorothiophen-2-yl)-N-(5-ethylsulfonyl-2-hydroxyphenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S2/c1-2-25(22,23)10-3-4-12(19)11(9-10)18-16(21)8-5-13(20)14-6-7-15(17)24-14/h3-4,6-7,9,19H,2,5,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSKFYLVDKMODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)CCC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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